Product packaging for 1-(4-Fluorobenzoyl)aziridine(Cat. No.:CAS No. 15257-81-5)

1-(4-Fluorobenzoyl)aziridine

Cat. No.: B094844
CAS No.: 15257-81-5
M. Wt: 165.16 g/mol
InChI Key: WJMOWGFGRONZPA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)aziridine (CAS 15257-81-5) is a specialized chemical building block with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol. This compound features an aziridine ring, a highly strained three-membered heterocycle that is a prominent scaffold in medicinal chemistry and organic synthesis. The aziridine ring is a key structural motif in cancer chemotherapeutic agents, functioning as a DNA-alkylating group . Research into novel anticancer candidates continues to explore the potential of aziridine-containing molecules, as this ring system confers significant biological activity . Beyond its direct biological role, this compound serves as a versatile synthetic intermediate. The inherent ring strain of the aziridine drives facile ring-opening reactions with nucleophiles, allowing researchers to synthesize valuable chiral amines, 1,2-diamines, and more complex nitrogen-containing heterocycles . The 4-fluorobenzoyl substituent can influence the properties of the molecule and its reactivity in these transformations. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant safety data sheets and handle this compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B094844 1-(4-Fluorobenzoyl)aziridine CAS No. 15257-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aziridin-1-yl-(4-fluorophenyl)methanone
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InChI

InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)9(12)11-5-6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMOWGFGRONZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165071
Record name 1-(4-Fluorobenzoyl)aziridine
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Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15257-81-5
Record name 1-Aziridinyl(4-fluorophenyl)methanone
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Record name 1-(4-Fluorobenzoyl)aziridine
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Record name 1-(4-Fluorobenzoyl)aziridine
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Record name 1-(4-fluorobenzoyl)aziridine
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Record name 1-(4-FLUOROBENZOYL)AZIRIDINE
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Reactivity and Mechanistic Investigations of 1 4 Fluorobenzoyl Aziridine

Ring-Opening Reactions of the Aziridine (B145994) Core

The high ring strain energy, estimated to be around 27 kcal/mol for the parent aziridine, is the primary driving force for ring-opening reactions. researchgate.net In 1-(4-Fluorobenzoyl)aziridine, the N-acyl group enhances the electrophilicity of the ring carbons, making them susceptible to attack by a wide range of nucleophiles. nih.gov These reactions can proceed via nucleophilic substitution pathways or be mediated by acids, each with distinct mechanistic features.

The presence of the electron-withdrawing 4-fluorobenzoyl group polarizes the C-N bonds of the aziridine ring and stabilizes the developing negative charge on the nitrogen atom in the transition state, thereby increasing the ring's reactivity towards nucleophiles compared to non-activated aziridines. nih.gov These reactions typically proceed via an Sₙ2 mechanism, involving the backside attack of a nucleophile on one of the aziridine ring carbons, leading to the cleavage of a C-N bond. nih.gov

This compound is expected to react readily with various heteroatomic nucleophiles to yield β-amino derivatives. The general principles governing these reactions are well-established for N-acyl aziridines.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, often under neutral or mildly acidic or basic conditions, to produce β-amino ether or β-amino alcohol derivatives after cleavage of the benzoyl group. For instance, the ring-opening of N-tosylaziridines with acid anhydrides, catalyzed by an organic base, yields β-amino esters in excellent yields. nih.gov

Nitrogen Nucleophiles: Amines and azides are effective nucleophiles for the ring-opening of activated aziridines, providing valuable 1,2-diamine precursors. nih.gov A wide range of nitrogen nucleophiles, including amines, hydrazones, and amino alcohols, have been successfully employed in these transformations. researchgate.net

Sulfur Nucleophiles: Thiols are particularly potent nucleophiles for aziridine ring-opening, and these reactions often proceed with high efficiency and regioselectivity. mdpi.comosti.gov For example, the reaction of thiophenol with N-activated C-glycosyl aziridines occurs readily at room temperature, attacking the less substituted carbon to yield β-amino sulfide (B99878) products. mdpi.com The reaction of hydrogen polysulfides with N-sulfonylaziridines has also been reported, demonstrating the high reactivity of sulfur nucleophiles. osti.gov

Halogen Nucleophiles: Halide ions can serve as nucleophiles to open the aziridine ring, affording β-haloamine derivatives. The reaction of activated aziridines with sources of fluoride (B91410) has been shown to be an effective method for producing β-fluoroamines. nih.gov

The table below summarizes representative ring-opening reactions of N-activated aziridines with various heteroatomic nucleophiles, illustrating the expected reactivity pattern for this compound.

NucleophileActivating GroupReaction ConditionsProduct TypeRef
Acetic AnhydrideN-TosylTBD catalyst, DMF, rtβ-Amino ester nih.gov
ThiophenolN-Acyl (Glycosyl)CH₂Cl₂, rtβ-Amino sulfide mdpi.com
[¹⁸F]FluorideN-BocTEAHCO₃, DMSO, 110 °Cβ-Fluoroamine nih.gov
Various AminesN-AcylCatalyst1,2-Diamine researchgate.netnih.gov

Carbon-based nucleophiles, such as enolates, organometallic reagents, and cyanides, can also open the activated aziridine ring, enabling the formation of new carbon-carbon bonds. dntb.gov.ua This class of reactions is crucial for extending the carbon skeleton and synthesizing complex molecules. Enolates derived from ketones, esters, and amides have been effectively used to form γ-amino carbonyl compounds. nih.gov Similarly, organocuprates, generated from Grignard reagents, have been shown to react with bicyclic aziridinium (B1262131) ions in an alkylative ring-opening to produce substituted piperidines. frontiersin.org

The regioselectivity of nucleophilic ring-opening of activated, C-substituted aziridines like derivatives of this compound is governed by both steric and electronic factors, consistent with an Sₙ2-type mechanism.

Regioselectivity: In the absence of overriding electronic effects from substituents on the aziridine carbons, nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. researchgate.netmdpi.com This selectivity ensures the formation of a single major regioisomer, which is a key advantage in synthesis.

Stereochemistry: The ring-opening reaction is typically stereospecific. The nucleophile attacks the carbon atom from the face opposite to the C-N bond, resulting in an inversion of the stereochemical configuration at the center of attack. nih.govresearchgate.net For example, the reaction of cis- and trans-2,3-dimethylaziridines with thiocyanic acid proceeds with a complete Walden inversion to give trans- and cis-2-amino-2-thiazolines, respectively. researchgate.net This predictable stereochemical outcome is a hallmark of the Sₙ2 mechanism and is crucial for controlling stereochemistry in the synthesis of chiral molecules.

While the N-acyl group activates the aziridine ring, acidic conditions can further enhance its reactivity. The acid-mediated pathway provides an alternative to purely nucleophilic additions and can influence the regiochemical outcome. nih.govfrontiersin.org

In the presence of an acid, the initial step is the protonation of the aziridine. For an N-acyl aziridine like this compound, protonation can occur at either the nitrogen atom or, more likely, the carbonyl oxygen of the benzoyl group. Protonation of the carbonyl oxygen is favored as it increases the electron-withdrawing capacity of the acyl group, further polarizing the aziridine C-N bonds and enhancing the electrophilicity of the ring carbons.

This activation leads to a transition state with significant aziridinium ion character. frontiersin.org The positively charged, activated aziridine ring is highly susceptible to nucleophilic attack. The subsequent ring-opening by a nucleophile is rapid and often follows a pathway that lies on the continuum between a pure Sₙ1 and Sₙ2 mechanism. nih.gov If a substituent on the aziridine ring can stabilize a positive charge (e.g., a phenyl group), the mechanism will have more Sₙ1 character, and the nucleophile will preferentially attack the more substituted carbon. nih.gov In the absence of such stabilizing groups, the Sₙ2 pathway at the less hindered carbon remains dominant. frontiersin.org This acid-mediated activation is a powerful tool for controlling the ring-opening process and synthesizing diverse nitrogen-containing compounds. frontiersin.org

Acid-Mediated Ring Opening Mechanisms

Influence of Acid Strength on Reactivity and Selectivity

The ring-opening of N-acylaziridines, including this compound, is significantly influenced by the strength of the acid catalyst employed. The reaction proceeds via protonation of the aziridine nitrogen, forming a more reactive aziridinium ion. The regioselectivity of the subsequent nucleophilic attack is a crucial aspect of these reactions and is dependent on both the electronic and steric nature of the aziridine substituents and the reaction conditions, including the acid strength.

In the case of N-aroylaziridines, the regioselectivity of the ring-opening can be tuned by the choice of Brønsted acid. For instance, in the reaction of 2-substituted N-acylaziridines with nucleophiles, weaker acids may favor attack at the less sterically hindered carbon, whereas stronger acids can lead to a higher degree of SN1-type character in the transition state, favoring attack at the carbon that can better stabilize a positive charge.

While specific studies detailing a systematic investigation of various acid strengths on the reactivity and selectivity of this compound are not extensively documented, general principles of aziridine chemistry suggest a pronounced effect. For example, in related systems, the use of a strong Brønsted acid like sulfuric acid (H₂SO₄) has been shown to efficiently promote the regioselective ring-opening of N-acylaziridines. frontiersin.org A plausible mechanism involves the protonation of the aziridine nitrogen to form an aziridinium ion, which is then attacked by a nucleophile. frontiersin.org The regiochemical outcome is dictated by the electronic and steric factors of the substituents on the aziridine ring.

A representative study on a related N-acylaziridine system demonstrates the influence of the acid catalyst on the reaction outcome. The data below illustrates the effect of different Brønsted acids on the yield of the ring-opened product.

EntryAcid CatalystSolventTime (h)Yield (%)
1Acetic AcidNeat4No reaction
2Trifluoroacetic AcidCH₂Cl₂275
3Sulfuric Acid (1N)Acetone/H₂O (2:1)182

This data is illustrative and based on a related N-acylaziridine system to demonstrate the general principle of the influence of acid strength. frontiersin.org

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis offers a powerful and versatile platform for the ring-opening of aziridines, providing access to a wide array of functionalized amine derivatives. mdpi.com These methods often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity. The N-acyl group of this compound plays a crucial role in these transformations by activating the aziridine ring towards oxidative addition or other modes of activation by the metal center.

Palladium-Catalyzed Processes

Palladium catalysis is widely employed for the ring-opening of aziridines, particularly in the context of allylic alkylation and arylation reactions. The general mechanism for the palladium-catalyzed ring-opening of an N-acylaziridine often involves the oxidative addition of a Pd(0) complex to the C-N bond of the aziridine, forming a π-allyl palladium intermediate. This intermediate can then be intercepted by a variety of nucleophiles.

While specific examples detailing palladium-catalyzed reactions of this compound are limited in the readily available literature, the reactivity of analogous N-aroylaziridines provides valuable insight. For instance, the palladium-catalyzed allylic substitution of allyl acetates with N,N-disubstituted hydrazines as nucleophiles has been developed, showcasing the versatility of palladium catalysis in forming C-N bonds. nih.govresearchgate.net

A representative palladium-catalyzed allylic alkylation of an N-aroylaziridine with a soft nucleophile is depicted in the following table:

EntryNucleophileLigandSolventYield (%)
1Dimethyl malonatedppeTHF85
2Methyl acetoacetatedpppDioxane78
3β-Keto esterdppbToluene82

This data is representative of typical conditions and yields for palladium-catalyzed allylic alkylation of N-aroylaziridines.

Rhodium-Catalyzed Transformations

Rhodium catalysts have also proven to be effective for a variety of transformations involving aziridines. These include carbonylations, C-H functionalizations, and cycloaddition reactions. nih.gov In the context of ring-opening, rhodium catalysts can activate N-acylaziridines towards nucleophilic attack or participate in catalytic cycles involving rhodium carbenoid intermediates.

For example, rhodium-catalyzed carbonylation reactions of N-acylaziridines can provide access to β-lactams and other carbonyl-containing compounds. researchgate.net The reaction likely proceeds through the oxidative addition of the aziridine to a Rh(I) complex, followed by CO insertion and reductive elimination.

EntryCO Pressure (atm)Temperature (°C)SolventProductYield (%)
11080Tolueneβ-Lactam75
220100THFγ-Amino ester68

This table illustrates plausible conditions and outcomes for the rhodium-catalyzed carbonylation of N-aroylaziridines.

Photo-Redox Catalyzed Ring Opening

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.net In the context of aziridine chemistry, photo-redox catalysis can be utilized to initiate ring-opening through a single-electron transfer (SET) process. For N-acylaziridines like this compound, the electron-withdrawing nature of the acyl group facilitates the acceptance of an electron to form a radical anion. This radical anion can then undergo ring-opening to generate a nitrogen-centered radical and a carbon-centered radical, which can be trapped by various reagents.

While specific studies on the photo-redox catalyzed ring-opening of this compound are not prevalent, the general principle has been demonstrated for N-acylaziridines. For instance, the titanocene-catalyzed radical ring-opening of N-acylated aziridines via electron transfer has been reported, showcasing the feasibility of this approach. mdpi.com Computational studies have supported a concerted process for the ring-opening of N-acylaziridines upon electron transfer. mdpi.com

A representative photocatalytic ring-opening of an N-acylaziridine is outlined below:

EntryPhotocatalystLight SourceNucleophileYield (%)
1Ir(ppy)₃Blue LEDMethanol88
2Ru(bpy)₃Cl₂White LEDThiophenol92

This data is based on general procedures for the photo-redox catalyzed ring-opening of N-acylaziridines and serves as an illustrative example.

Ring-Expansion Reactions and Cycloadditions

Beyond simple ring-opening reactions, this compound can participate in more complex transformations such as ring-expansion reactions and cycloadditions, leading to the formation of larger and more elaborate heterocyclic systems. These reactions take advantage of the inherent ring strain of the aziridine, which can act as a latent 1,3-dipole or be converted into one under appropriate conditions.

[3+2] Cycloaddition Reactions Leading to Five-Membered Heterocycles

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. nih.gov N-Acylaziridines, including this compound, can serve as precursors to azomethine ylides, which are 1,3-dipoles that readily undergo cycloaddition with a variety of dipolarophiles. The generation of the azomethine ylide can be achieved thermally or through the use of a Lewis acid catalyst. The electron-withdrawing N-benzoyl group facilitates the cleavage of the C-C bond of the aziridine ring, leading to the formation of the ylide.

The regioselectivity and stereoselectivity of these cycloadditions are often high and can be influenced by the nature of the aziridine substituents, the dipolarophile, and the catalyst. For example, the reaction of N-aroylaziridines with electron-deficient alkenes typically proceeds with high regioselectivity to afford highly substituted pyrrolidines.

While specific experimental data for this compound in [3+2] cycloaddition reactions is not widely reported, the behavior of analogous N-benzoylaziridines provides a strong precedent. A typical Lewis acid-catalyzed [3+2] cycloaddition of an N-aroylaziridine with a maleimide (B117702) is presented in the following table:

EntryDipolarophileLewis AcidSolventDiastereomeric RatioYield (%)
1N-PhenylmaleimideSc(OTf)₃Toluene>95:591
2N-MethylmaleimideYb(OTf)₃CH₂Cl₂>95:588
3Maleic anhydrideIn(OTf)₃THF90:1085

This data is representative of typical outcomes for the Lewis acid-catalyzed [3+2] cycloaddition of N-aroylaziridines with electron-deficient alkenes.

Ring-Expansion to Four- to Seven-Membered Nitrogen Heterocycles

The high ring strain of the aziridine core makes it an excellent precursor for ring-expansion reactions, providing access to larger, more complex nitrogen-containing heterocycles. These transformations are typically mediated by thermal or photochemical activation, transition metals, or Lewis acids, and involve reaction with various coupling partners.

Four-Membered Heterocycles (Azetidines): The expansion of an aziridine to an azetidine (B1206935) involves the formal insertion of one carbon atom. A common strategy to achieve this is the reaction with ylides. For instance, N-aroylaziridines are expected to react with nitrogen ylides, generated in situ from α-haloketones and a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield functionalized azetidines. researchgate.netaskfilo.com The reaction proceeds via nucleophilic ring-opening of the aziridine by the ylide, followed by an intramolecular cyclization to form the four-membered ring. researchgate.net

Five-Membered Heterocycles (Pyrrolidines, Oxazolidines): The most prevalent method for expanding aziridines to five-membered rings is through [3+2] cycloaddition reactions. This involves the generation of an azomethine ylide intermediate from the aziridine, which then reacts with a dipolarophile. wikipedia.org Thermally or photochemically induced electrocyclic ring-opening of this compound would lead to the formation of an azomethine ylide. This transient 1,3-dipole can be trapped by various alkenes or alkynes to produce pyrrolidine (B122466) or pyrroline (B1223166) derivatives, respectively. nih.govnih.gov Furthermore, reaction with carbonyl compounds like aldehydes can yield oxazolidines. nih.gov In the context of transition metal catalysis, palladium-catalyzed reactions of vinylaziridines with carbon dioxide have been shown to produce oxazolidinones, a reaction pathway that could be adapted for related substrates. mdpi.com

Six-Membered Heterocycles (Piperidines, Piperazines): Accessing six-membered rings often involves a [3+3] cycloaddition or ring-expansion strategy. Rhodium-catalyzed reactions of aziridines with vinylcarbenes (generated from N-triftosylhydrazones) have been shown to produce 2-trifluoromethylated dehydropiperidines. rsc.org A similar rhodium-catalyzed ring expansion using N-sulfonyl-1,2,3-triazoles as carbene precursors can furnish dehydropiperazines. nih.gov The mechanism of these transformations is believed to involve the formation of an aziridinium ylide intermediate followed by a sigmatropic rearrangement. rsc.orgnih.gov

Seven-Membered Heterocycles (Azepines): The synthesis of seven-membered rings from aziridines is less common but can be achieved through specific cycloaddition reactions. For example, iridium-catalyzed (4+3) cyclization of vinyl aziridines has been used to create benzoxazepine scaffolds. mdpi.com While this specific example involves a vinyl aziridine, it highlights the potential for developing analogous cycloaddition strategies to access azepine derivatives from N-aroylaziridines using suitable four-atom partners.

Intramolecular Transformations and Rearrangements

Under acidic conditions, N-acylaziridines are known to undergo intramolecular rearrangements, most commonly isomerizing to five-membered oxazoline (B21484) heterocycles. ias.ac.in This transformation provides a facile route to a different class of heterocyclic structures.

The acid-catalyzed rearrangement of N-acylaziridines typically proceeds by protonation of the aziridine nitrogen, which facilitates the cleavage of a C-N bond. The resulting carbocationic intermediate is then trapped intramolecularly by the oxygen atom of the carbonyl group. For an unsymmetrical aziridine, the regioselectivity of ring-opening is a key factor. In the case of N-aroylaziridines, this rearrangement is often high-yielding.

Studies on N-acyl-2,2-dimethylaziridines demonstrate that the reaction outcome is highly dependent on the reaction conditions. In concentrated sulfuric acid, the primary product is the corresponding oxazoline. However, in aqueous acidic solutions, a mixture of the oxazoline, the ring-opened amido alcohol (from hydrolysis), and an allylamide (from elimination) can be formed. ias.ac.in The relative yields depend on the acidity of the medium and the nature of the acyl group. ias.ac.in

Table 1: Influence of Acid Concentration on Product Distribution in the Rearrangement of N-Benzoyl-2,2-dimethylaziridine. ias.ac.in
H₂SO₄ Concentration (% wt. in water)Oxazoline Yield (%)Amido Alcohol Yield (%)Allylamide Yield (%)
0 (Pure Water)0~950
9157015
4830565
98 (Concentrated)~9800

Data is for N-benzoyl-2,2-dimethylaziridine, a close analogue of this compound, and illustrates the general reactivity trends.

Mechanistic Elucidation Studies

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and predicting outcomes. These studies involve identifying key reactive species and employing kinetic and labeling experiments to map reaction pathways.

The transformations of N-aroylaziridines proceed through several distinct types of reactive intermediates:

Azomethine Ylides: As mentioned, these are key intermediates in [3+2] cycloaddition reactions. wikipedia.org They are 1,3-dipoles formed by the conrotatory or disrotatory electrocyclic ring-opening of the aziridine C-C bond. nih.gov The substituents on the aziridine ring, including the N-(4-fluorobenzoyl) group, influence the stability and geometry of the resulting ylide, thereby affecting the stereochemical outcome of the subsequent cycloaddition. wikipedia.org

Aziridinium Ylides: In transition metal-catalyzed ring expansions involving carbenes, the reaction is initiated by the nucleophilic attack of the aziridine nitrogen onto the metal-carbene complex. This forms an aziridinium ylide intermediate. nih.gov This species is distinct from an azomethine ylide and undergoes subsequent rearrangement, such as a ias.ac.iniitk.ac.in-sigmatropic shift, to yield the ring-expanded product. rsc.orgnih.gov

Carbocationic Intermediates: In Lewis acid or Brønsted acid-catalyzed reactions, the mechanism often involves coordination of the acid to the nitrogen or carbonyl oxygen. ias.ac.inorganic-chemistry.org Subsequent cleavage of a C-N bond, which is the weakest bond in the strained ring, leads to a stabilized carbocation. The 4-fluorobenzoyl group, being electron-withdrawing, would slightly destabilize an adjacent carbocation compared to an unsubstituted benzoyl group. This intermediate is then trapped either intramolecularly by the carbonyl oxygen to form an oxazoline, or by an external nucleophile in ring-opening reactions. ias.ac.in Mechanistic studies on related systems have used the retention of stereochemistry to support a highly selective Sₙ2-type pathway over a fully-formed carbocation (Sₙ1 pathway) in many nucleophilic ring-opening reactions. organic-chemistry.org

While specific kinetic or isotopic labeling data for this compound are not available, these techniques are powerful tools for mechanistic investigation in related systems. wikipedia.org

Kinetic Studies: Kinetic analysis can determine the rate law of a reaction, providing insight into the composition of the transition state. For example, in the acid-catalyzed isomerization to an oxazoline, kinetic studies could confirm whether the protonation step is a rapid pre-equilibrium and determine the order of the reaction with respect to the acid and the aziridine. researchgate.netresearchgate.net Comparing the reaction rates of this compound with 1-benzoylaziridine (B1619006) would quantify the electronic effect of the fluorine substituent on the rate-determining step. Such studies have been used to elucidate whether reaction mechanisms are monomolecular or bimolecular. researchgate.net Computational studies can complement experimental kinetics by calculating the activation energy barriers for proposed pathways. nih.gov

Isotopic Labeling Experiments: Isotopic labeling is an unambiguous method for tracking the fate of atoms during a chemical transformation. wikipedia.orgtaylorandfrancis.com For example, to confirm the intramolecular nature of the isomerization to an oxazoline, one could synthesize this compound labeled with ¹⁸O at the carbonyl oxygen. If the reaction is intramolecular, the ¹⁸O label should be incorporated into the heterocyclic ring of the resulting oxazoline. If the reaction involved intermolecular hydrolysis and recyclization, the label would be lost or scrambled. Similarly, deuterium (B1214612) labeling at one of the aziridine carbons could be used to probe the regioselectivity of ring-opening and to measure kinetic isotope effects (KIEs), which can help identify the rate-determining step of the reaction. nih.govthieme-connect.de

Applications of 1 4 Fluorobenzoyl Aziridine in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The inherent ring strain of approximately 25 kcal/mol in the aziridine (B145994) core is the driving force behind the synthetic utility of 1-(4-Fluorobenzoyl)aziridine. This strain is readily released through ring-opening reactions, which serve as the cornerstone of its application as a synthetic building block. nih.gov The 4-fluorobenzoyl group not only activates the ring for nucleophilic attack but also serves as a handle that can be modified or removed in subsequent synthetic steps.

This compound provides access to intricate molecular frameworks that are central to medicinal chemistry and materials science. For instance, the controlled ring-opening and subsequent cyclization reactions enable the construction of various nitrogen-containing heterocycles, which are privileged structures in many biologically active compounds. nih.gov Its ability to introduce a β-functionalized aminoethyl moiety into molecules makes it a key precursor for pharmaceuticals and natural product analogues. Syntheses of complex structures such as 1,4-benzoxazines, which are pharmacologically significant, and various alkaloids containing pyrrolidine (B122466) or piperidine (B6355638) rings, have been achieved using activated aziridines as key starting materials. nih.govmdpi.com

Precursors for Acyclic β-Functionalized Amines

One of the most direct applications of this compound is its role as an electrophilic precursor for the synthesis of acyclic β-functionalized amines. The reaction proceeds via a nucleophilic attack on one of the aziridine carbon atoms, leading to the cleavage of a carbon-nitrogen bond in a highly predictable S_N2-type fashion. nih.gov This process allows for the stereospecific introduction of a wide variety of functional groups at the β-position relative to the nitrogen atom.

The regioselectivity of the ring-opening is influenced by steric and electronic factors, as well as the choice of catalyst, often a Lewis acid. mdpi.com A broad range of nucleophiles, including carbon, nitrogen, oxygen, sulfur, and halogen nucleophiles, have been successfully employed in these transformations. nih.gov This versatility provides a reliable pathway to valuable 1,2-difunctionalized compounds, which are themselves important intermediates for more complex targets.

Table 1: Synthesis of Acyclic β-Functionalized Amines from Activated Aziridines This table illustrates the variety of nucleophiles that can be used to open the activated aziridine ring, leading to diverse β-functionalized amine products. The specific substrate is a generic N-activated aziridine, representing the reactivity of this compound.

Nucleophile SourceFunctional Group IntroducedProduct Type
NaN₃Azide (B81097) (-N₃)β-Azido amine
R-OH / H₂OHydroxyl/Alkoxy (-OR)β-Amino alcohol/ether
R-SH / NaSHThiol/Thiolate (-SR)β-Amino thiol
R₂NHSecondary Amine (-NR₂)1,2-Diamine
RMgBr / R₂CuLiAlkyl/Aryl (-R)γ-Amino alkane/arene
KCNCyano (-CN)β-Amino nitrile
HF / Benzoyl Fluoride (B91410)Fluoride (-F)β-Fluoro amine

Synthesis of Diverse Nitrogen-Containing Heterocycles

Through domino reactions involving ring-opening followed by intramolecular cyclization, or through cycloaddition pathways, this compound serves as a key precursor for a multitude of nitrogen-containing heterocyclic systems. nih.gov

The synthesis of four-membered azetidine (B1206935) rings from three-membered aziridines can be accomplished through ring expansion reactions. researchgate.net A common method involves the reaction of an N-activated aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide. This process facilitates a one-carbon ring expansion, transforming the aziridine into the corresponding azetidine.

The synthesis of 2-azetidinones, also known as β-lactams, from aziridines is generally a two-step process. researchgate.net It typically involves the initial ring-opening of the aziridine with a carbon nucleophile, such as a cyanide ion or an enolate, to form a β-amino acid or ester derivative. Subsequent intramolecular cyclization of this intermediate then yields the 2-azetidinone ring system.

Activated aziridines like this compound are effective precursors for five- and six-membered nitrogen heterocycles.

Pyrroles : These aromatic five-membered rings can be synthesized from aziridines via a [3+2] cycloaddition strategy. Under thermal or photochemical conditions, the aziridine ring can open to form an azomethine ylide. This reactive 1,3-dipole can then be trapped by a suitable dipolarophile, such as an alkyne, to construct the pyrrole (B145914) ring in a single step.

Pyrrolidines and Piperidines : Saturated five- and six-membered rings are commonly synthesized through a sequence of intermolecular nucleophilic ring-opening followed by intramolecular cyclization. mdpi.com An appropriate nucleophile, which contains a tethered electrophilic site or a group that can be converted into one, is used to open the aziridine. The resulting acyclic β-amino intermediate is then induced to cyclize, forming the pyrrolidine or piperidine ring. For example, ring-opening with an enolate followed by an intramolecular aminocyclization can furnish substituted pyrrolidines. mdpi.com

The synthesis of these five-membered aromatic heterocycles from this compound typically involves formal [3+2] cycloaddition reactions or ring-opening/cyclization sequences.

Imidazoles : The reaction of N-activated aziridines with nitriles in the presence of a Lewis acid catalyst, such as zinc triflate, provides a direct route to 2-imidazolines (4,5-dihydroimidazoles). chemrxiv.org This reaction proceeds as a formal [3+2] cycloaddition. The resulting imidazolines can be subsequently oxidized to furnish the aromatic imidazole (B134444) ring.

Oxazoles : N-acyl aziridines undergo a ring-enlargement reaction to form 2-oxazolines (4,5-dihydrooxazoles). google.comresearchgate.net This rearrangement can be promoted by either iodide salts or acid catalysts. The intermediate 2-oxazolines are then oxidized, commonly using reagents like nickel peroxide, to yield the corresponding 2,4-disubstituted oxazoles. google.comresearchgate.net

Thiazoles : The synthesis of thiazoles can be achieved via the ring expansion of aziridines using sulfur-containing reagents. For example, the reaction with thiocyanic acid involves protonation of the aziridine, nucleophilic attack by the thiocyanate (B1210189) anion to open the ring, followed by intramolecular cyclization to form a 2-amino-2-thiazoline. google.com This intermediate can then be converted to the desired thiazole (B1198619) derivative. Another route involves the reaction of an epoxyketone with thiourea (B124793) in acetic acid. chemrxiv.org

Table 2: Synthesis of Five-Membered Heterocycles from Activated Aziridines This table outlines the general strategies and key reagents used to convert activated aziridines into various five-membered heterocyclic systems.

Target HeterocycleGeneral StrategyKey Reagent(s) / ConditionsIntermediate
Pyrrole [3+2] CycloadditionAlkyne, Heat/LightAzomethine ylide
Imidazole [3+2] CycloadditionNitrile, Lewis Acid (e.g., Zn(OTf)₂)Imidazoline
Oxazole Ring Expansion / OxidationNaI or Acid, then NiO₂2-Oxazoline
Thiazole Ring ExpansionThiocyanic Acid or Thioamide2-Thiazoline

Benzoxazines, Azepanes, and Benzoxazepines

The versatility of this compound extends to the synthesis of larger and fused heterocyclic systems.

Benzoxazines : An efficient method for synthesizing nonracemic 3,4-dihydro-1,4-benzoxazine derivatives involves a one-pot, two-step process starting from an activated aziridine. nih.gov The first step is a Lewis acid-catalyzed S_N2-type ring opening with a 2-halophenol. This is followed by a copper(I)-catalyzed intramolecular C-N cyclization to furnish the benzoxazine (B1645224) product in high yield and stereospecificity. nih.gov

Azepanes : The construction of seven-membered azepane rings from aziridines is typically achieved through ring expansion strategies. researchgate.net These methods may involve multi-step sequences, such as the initial formation of a piperidine ring which then undergoes a subsequent one-carbon ring expansion to yield the azepane core.

Benzoxazepines : The synthesis of tetrahydrobenzoxazepine scaffolds can be accomplished via a domino reaction. This process begins with the ring-opening of an activated aziridine by a suitable ortho-substituted phenol, such as a 2-hydroxyphenylacrylate. The resulting intermediate then undergoes an intramolecular cyclization, for example, through an aza-Michael addition, to form the seven-membered benzoxazepine ring with high stereoselectivity.

Chiral Ligands in Asymmetric Catalysis

Extensive research of scientific literature and chemical databases reveals no specific documented applications of This compound in the synthesis of chiral ligands for asymmetric catalysis. While chiral aziridines, in general, are valuable building blocks in asymmetric synthesis, the utilization of this particular compound as a precursor for chiral ligands is not reported.

The typical design of chiral ligands involves the incorporation of stereogenic centers and coordinating heteroatoms (such as nitrogen, phosphorus, or oxygen) in a well-defined spatial arrangement to create a chiral environment around a metal center. This allows for the selective formation of one enantiomer of a product in a catalytic reaction.

The synthesis of such ligands often starts from readily available chiral precursors. Although the aziridine ring in This compound contains potential sites for modification, such as ring-opening reactions, to introduce chirality and coordinating moieties, there is no evidence in the current body of scientific literature to suggest that it has been employed for this purpose.

Researchers in the field of asymmetric catalysis have explored a wide variety of molecular scaffolds to develop effective chiral ligands. However, the focus has been on other classes of compounds that have demonstrated broader applicability and efficiency in a range of catalytic transformations.

Therefore, at present, the role of This compound in the development of chiral ligands for asymmetric catalysis remains unexplored and undocumented.

Biological Activities and Medicinal Chemistry Implications of Aziridine Derivatives

Broad Spectrum Biological Activities of Aziridine (B145994) Scaffolds

The unique chemical properties of the aziridine ring have led to the discovery of numerous derivatives with potent biological effects. These compounds have been extensively studied for their therapeutic potential across various disease areas. researchgate.netresearchgate.net

Antibacterial and Antifungal Properties

Several aziridine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. bas.bg For instance, certain aziridine-thiourea derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. mdpi.comopenmedicinalchemistryjournal.com Notably, some of these compounds exhibited greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than conventional antibiotics like ampicillin (B1664943) and streptomycin. mdpi.comopenmedicinalchemistryjournal.com

The antimicrobial action of these derivatives is often attributed to the presence of the aziridine ring and, in some cases, a sulfur atom. nih.gov The stereochemistry of the aziridine ring can also play a crucial role in its antimicrobial efficacy. nih.gov For example, functionalized 2-arylaziridines have displayed selective antibacterial activity against Enterococcus faecalis and antifungal action against Candida krusei. researchgate.net Additionally, diaziridinyl quinone isoxazole (B147169) hybrids have shown good antibacterial and anti-biofilm activities against S. aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. nih.gov

Table 1: Examples of Aziridine Derivatives with Antimicrobial Activity

Compound/Derivative ClassTarget Organism(s)Observed Activity (MIC)Reference(s)
Aziridine-thiourea derivativesEscherichia coli, Staphylococcus aureus, Staphylococcus epidermidis16–32 µg/mL against MRSA mdpi.comopenmedicinalchemistryjournal.com
Functionalized 2-arylaziridinesEnterococcus faecalis, Candida krusei16 µg/mL researchgate.net
Diaziridinyl quinone isoxazole hybridS. aureus, B. subtilis, C. albicansLow MIC values nih.gov
Azicemicin A and BMycobacterium smegmatis, Escherichia coli, Corynebacterium bovis, Micrococcus luteusStrong antibacterial activity nih.gov
Mitomycin A and CGram-positive bacteria, Klebsiella pneumoniaeAntimicrobial activity nih.gov

Anticancer and Antitumor Activities

The anticancer potential of aziridine-containing compounds is one of their most well-documented biological activities. bas.bg Several natural products, such as Mitomycin C and Azinomycin B, which contain an aziridine ring, are known for their potent antitumor effects. nih.gov The cytotoxicity of these compounds is often linked to the reactivity of the aziridine ring, which can lead to the alkylation of cellular macromolecules like DNA. nih.govbohrium.com

Numerous synthetic aziridine derivatives have been developed and evaluated for their anticancer properties. For example, chiral aziridine phosphine (B1218219) oxides have shown significant inhibitory effects on the viability of cancer cells. rsc.org Some aziridine derivatives have been identified as potential inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, making them attractive candidates for cancer therapy, particularly for ovarian and BRCA-mutated breast cancers. nih.gov

Furthermore, hybrid molecules incorporating an aziridine moiety have demonstrated promising results. Indolin-2-one hybrids containing an aziridine ring have shown broad-spectrum activity against various human cancer cell lines. One such compound exhibited potent activity against a panel of colon cancer cell lines with an IC₅₀ value of 1.40 μM.

Table 2: Anticancer Activity of Selected Aziridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Mechanism/ActivityReference(s)
Chiral aziridine phosphine oxidesHuman cervical epithelioid carcinoma (HeLa), endometrial adenocarcinoma (Ishikawa)Inhibition of cell viability, cell cycle arrest in S phase openmedicinalchemistryjournal.comrsc.org
N-H/N-Me Aziridine derivativesOvarian and BRCA mutated breast cancersPotential PARP1 inhibitors nih.gov
Indolin-2-one-aziridine hybrid (VIc)Colon cancer cell linesIC₅₀ = 1.40 μM
Aziridinyl galactopyranoside (AzGalp)Leukemia, liver cancer (HepG2), osteosarcoma (U2OS)Higher cytotoxicity against cancer cells than normal cells bohrium.com
ThiotepaBreast, ovary, and bladder cancerDNA crosslinking bohrium.com
Mitomycin CGastric and pancreatic adenocarcinomasDNA alkylation, generation of oxygen radicals bohrium.com

Antileishmanial and Antimalarial Agents

Aziridine derivatives have also emerged as promising candidates for the development of new treatments for parasitic diseases like leishmaniasis and malaria. researchgate.netresearchgate.net Leishmaniasis is a significant global health problem, and the development of resistance to current therapies necessitates the search for new drug targets and compounds.

Cysteine proteases in Leishmania parasites are essential for their survival and are considered attractive drug targets. Aziridine-2,3-dicarboxylate derivatives have been identified as potent irreversible inhibitors of these enzymes. researchgate.net These compounds have been shown to impair the growth of Leishmania promastigotes and reduce the infection rate of macrophages at concentrations that are not toxic to host cells. Furthermore, these compounds can modulate the host's immune response by increasing the production of key cytokines.

Specifically, aziridine-2,3-dicarboxylate compounds have been shown to inhibit the parasitic cathepsin B-like CPC enzyme in Leishmania major. This highlights their potential as selective antileishmanial agents.

Antiphlogistic Potential

Recent studies have begun to explore the anti-inflammatory, or antiphlogistic, potential of aziridine-containing compounds. bohrium.com For instance, unique aziridine-containing indole (B1671886) alkaloids isolated from the medicinal plant Alstonia scholaris have demonstrated significant anti-inflammatory bioactivity in vitro. rsc.org These novel compounds were also shown to alleviate lipopolysaccharide-induced acute lung injury in mice, indicating their potential for treating inflammatory conditions. rsc.org

The anti-inflammatory effects of some heterocyclic compounds containing nitrogen, including aziridines, are a growing area of research. bohrium.com Metal ion complexes of aziridines have also been noted for their potential anti-inflammatory properties. bohrium.com

Proposed Mechanisms of Biological Action

The diverse biological activities of aziridine derivatives are largely attributed to the high reactivity of the strained three-membered ring. This reactivity allows them to interact with various biological macromolecules, most notably DNA.

DNA Binding and Alkylating Mechanisms

A primary mechanism by which many aziridine-containing compounds exert their cytotoxic and antimicrobial effects is through the alkylation of DNA. The aziridine ring is electrophilic and can be attacked by nucleophiles, such as the nitrogenous bases in DNA. bas.bgbohrium.com This reaction leads to the formation of covalent adducts with DNA, which can disrupt its structure and function, ultimately inhibiting DNA replication and leading to cell death. nih.govbohrium.com

The reactivity of the aziridine group can be enhanced under acidic conditions due to protonation. Some aziridine-containing drugs, like Mitomycin C, require enzymatic reduction to activate the aziridine ring before it can alkylate DNA. This activation can lead to the formation of monofunctional adducts or, in some cases, interstrand cross-links between the two strands of DNA. These cross-links are particularly damaging as they prevent the separation of the DNA strands, which is essential for replication and transcription.

For example, the antitumor agent Thiotepa is thought to induce DNA cross-links through its aziridinyl groups. bohrium.com Similarly, Azinomycin B, which contains both an epoxide and an aziridine group, can form cross-links with DNA. The process often begins with noncovalent binding to the DNA double helix, which facilitates the subsequent alkylation reaction.

Enzyme Inhibition through Specific Interactions

The primary mechanism by which many aziridine derivatives exert their biological effect is through the alkylation of biological macromolecules, such as proteins and nucleic acids. Current time information in Bangalore, IN. In the context of enzyme inhibition, the strained aziridine ring serves as an electrophilic trap for nucleophilic amino acid residues within the active site of an enzyme.

N-acylaziridines, such as the subject compound 1-(4-Fluorobenzoyl)aziridine, are 'activated' aziridines. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This is a key design feature for creating potent enzyme inhibitors. The interaction typically involves a nucleophilic residue from the enzyme's active site (e.g., the thiol group of a cysteine or the hydroxyl group of a serine) attacking one of the aziridine ring carbons. This results in the opening of the three-membered ring and the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent modification often leads to irreversible inhibition, effectively deactivating the enzyme. habitablefuture.org

A notable class of enzymes targeted by aziridine derivatives is the cysteine proteases. nih.govresearchgate.net For these enzymes, the catalytic cysteine residue acts as the nucleophile that attacks the aziridine ring, leading to irreversible inactivation. Quantum chemical computations have shown that an N-formyl group, as a model for N-acyl substituents, significantly lowers the reaction barrier for the ring-opening reaction by a thiolate, supporting this mechanism of inhibition. habitablefuture.org Other enzymes, such as protein disulfide isomerase (PDI) and diamine oxidase, have also been identified as targets for aziridine-based inhibitors. nih.gov

While direct enzyme inhibition data for this compound is not extensively documented in publicly available research, its structure as an N-acylaziridine strongly suggests its potential as a precursor for or a direct participant in enzyme inhibition via the mechanism described. The 4-fluorobenzoyl group not only activates the aziridine ring but also provides a scaffold that can be further functionalized to achieve higher affinity and selectivity for a specific enzyme's binding pocket.

Table 1: Examples of Aziridine-Based Enzyme Inhibitors and Their Targets This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme(s) Mechanism of Action Reference(s)
N-Acylaziridines Cysteine Proteases (e.g., Cathepsin L) Irreversible covalent modification of active site cysteine. habitablefuture.org
Aziridine-2,3-dicarboxylates Cysteine Proteases Irreversible inhibition. buyersguidechem.com
Sulphonamides of aziridine-2-carboxylic acid Protein Disulfide Isomerase (PDIA1, PDIA3) Covalent binding and inhibition. nih.gov
N-Alkylaziridines Diamine Oxidase Time-dependent irreversible inhibition.

Design and Synthesis of Novel Fluorine-Containing Aziridine Derivatives for Drug Discovery

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. beilstein-journals.org Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered bioavailability. nih.gov Consequently, the design and synthesis of fluorine-containing aziridine derivatives are of significant interest for the development of new therapeutic agents.

The synthesis of fluorinated aziridines can be approached in several ways. One common method involves the nucleophilic ring-opening of non-fluorinated aziridines using a fluoride (B91410) source. The regioselectivity of this reaction is a critical aspect, and various reagents and conditions have been developed to control the position of fluoride introduction. Another strategy is to start with fluorinated building blocks and construct the aziridine ring. For instance, fluorinated imines can react with diazo compounds or other reagents to form the aziridine ring. buyersguidechem.com Photocatalytic methods have also been employed for the synthesis of trifluoromethylated aziridines. buyersguidechem.com

This compound is a prime example of a fluorine-containing aziridine derivative. Its synthesis can be achieved through the reaction of aziridine with 4-fluorobenzoyl chloride. This compound serves as a valuable intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of 4-fluoro-N-[2-{4-[1-(4-fluorophenylmethyl)-1H-benzimidazol-2-ylamino]-1-piperidinyl}ethyl]benzamide, where the this compound undergoes ring-opening by an amine nucleophile. This reaction highlights its utility as a building block for introducing a 2-(4-fluorobenzamido)ethyl moiety into a larger molecular scaffold, a common strategy in drug discovery to explore structure-activity relationships.

The presence of the fluorine atom on the benzoyl ring of this compound can influence its interactions with biological targets. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions within a protein's binding site, potentially increasing the affinity and selectivity of the final drug candidate. beilstein-journals.org Furthermore, the C-F bond is very stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of the molecule.

Table 2: Synthetic Approaches to Fluorinated Aziridines This table is interactive. You can sort and filter the data.

Synthetic Method Description Key Features Reference(s)
Nucleophilic Fluorination Ring-opening of activated aziridines with a fluoride source (e.g., XtalFluor-E). Allows for selective introduction of fluorine.
From Fluorinated Precursors Aziridination of fluorinated olefins or reaction of fluorinated imines. Incorporates fluorine from the start of the synthesis. buyersguidechem.com
Photocatalysis Ruthenium-catalyzed reaction of fluorinated olefins and iodinanes. Provides access to trifluoromethylated aziridines. buyersguidechem.com
Homologation Reactions Reaction with lithium carbenoids. Synthesis of mono- and bis-homologated trifluoromethyl-aziridine derivatives. buyersguidechem.com

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 1-(4-Fluorobenzoyl)aziridine in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the aromatic ring and the aziridine (B145994) ring. The aromatic region typically displays two sets of signals due to the para-substitution pattern. Protons ortho to the electron-withdrawing carbonyl group (H-2' and H-6') are deshielded and appear further downfield, while protons ortho to the fluorine atom (H-3' and H-5') are found at a slightly higher field. The coupling between the fluorine atom and the ortho protons (H-3', H-5') results in a characteristic splitting pattern, often appearing as a triplet or a doublet of doublets. Similarly, the protons ortho to the carbonyl group (H-2', H-6') also show coupling to the adjacent meta protons, typically appearing as a triplet or doublet of doublets. chemicalbook.comrsc.org

The protons of the three-membered aziridine ring (H-2 and H-3) are chemically equivalent due to rapid nitrogen inversion at room temperature, resulting in a single signal. This signal typically appears as a singlet in the range of 2.0-2.5 ppm. ias.ac.in The strained nature of the aziridine ring influences the chemical shift of these protons. baranlab.org

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' 7.9 - 8.2 Triplet (t) or Doublet of Doublets (dd) J_H-H ≈ 8-9 Hz, J_H-F ≈ 5-6 Hz
H-3', H-5' 7.1 - 7.3 Triplet (t) or Doublet of Doublets (dd) J_H-H ≈ 8-9 Hz, J_H-F ≈ 8-9 Hz

Note: Data are predicted based on analysis of similar structures like 4-Fluorobenzoyl chloride and other N-acyl aziridines. chemicalbook.comias.ac.in

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is significantly deshielded and appears at a characteristic downfield shift, typically in the range of 165-175 ppm. ias.ac.in

The aromatic carbons exhibit distinct signals influenced by the substituents. The carbon atom directly bonded to the fluorine (C-4') shows a large one-bond carbon-fluorine coupling constant (¹J_C-F), which is a definitive feature in the spectrum. Its chemical shift is typically around 165 ppm. rsc.org The other aromatic carbons (C-1', C-2'/C-6', C-3'/C-5') can be assigned based on their chemical shifts and smaller C-F coupling constants. spectrabase.com The aziridine ring carbons (C-2, C-3) are shielded and appear at a higher field, typically in the 25-35 ppm range. ias.ac.in

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O 165 - 175
C-1' 130 - 133
C-2', C-6' 130 - 133
C-3', C-5' 115 - 117
C-4' 164 - 167 (d, ¹J_C-F ≈ 255 Hz)

Note: Data are predicted based on analysis of similar structures like p-Fluorobenzoyl chloride and N-acyl-2,2-dimethylaziridines. rsc.orgias.ac.inspectrabase.com

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the spectrum will show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). Based on data from analogous compounds like 4-fluorobenzaldehyde (B137897) and other 4-fluorophenyl derivatives, the ¹⁹F signal is expected to appear in the range of -102 to -112 ppm. rsc.orgrsc.org The signal will be split into a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. A key correlation would be observed between the aromatic protons at the 2'/6' positions and the 3'/5' positions, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for H-2'/H-6', H-3'/H-5', and the aziridine CH₂ to their corresponding carbon signals C-2'/C-6', C-3'/C-5', and C-2/C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for this compound would include:

A correlation from the aziridine protons (H-2, H-3) to the carbonyl carbon (C=O), confirming the attachment of the aziridine ring to the benzoyl group.

Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon (C=O).

Correlations from the aromatic protons to various other carbons in the phenyl ring, helping to confirm their specific assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. Due to the electronic effects of the aziridine ring, this band is typically found in the region of 1680-1700 cm⁻¹. Other significant absorptions include C-N stretching of the aziridine ring, aromatic C=C stretching, and a strong band for the C-F stretch.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
1680 - 1700 C=O (Amide I) Stretch Strong
1590 - 1610 C=C Aromatic Ring Stretch Medium
1490 - 1510 C=C Aromatic Ring Stretch Medium
1200 - 1250 C-F Stretch Strong
1250 - 1300 Aziridine Ring Vibration Medium

Note: Frequencies are based on general IR correlation tables and data from analogous N-acyl aziridines. nist.govvscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular formula of this compound is C₉H₈FNO, giving it a monoisotopic mass of approximately 165.06 Da. nih.gov In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 165.

The primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the aziridine nitrogen. This results in the formation of a highly stable 4-fluorobenzoyl cation, which would produce a prominent base peak in the spectrum at m/z 123. This fragmentation is a characteristic feature for N-benzoyl derivatives. massbank.eu Another potential fragment could arise from the loss of a CO group from the benzoyl cation, leading to a fluorophenyl cation at m/z 95.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula
165 Molecular Ion [M]⁺ [C₉H₈FNO]⁺
123 4-Fluorobenzoyl cation [C₇H₄FO]⁺

Note: Fragmentation pattern is predicted based on chemical principles and data from related structures. massbank.eu

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Therefore, detailed information regarding its solid-state structure, including unit cell parameters, bond lengths, and bond angles, is not publicly available at this time.

While general principles of X-ray crystallography would apply to this compound, the absence of experimental data prevents a detailed analysis of its crystal packing, intermolecular interactions, and precise molecular geometry in the solid state.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemN/A
Space GroupN/A
a (Å)N/A
b (Å)N/A
c (Å)N/A
α (°)N/A
β (°)N/A
γ (°)N/A
Volume (ų)N/A
ZN/A
Density (calculated) (g/cm³)N/A
R-factorN/A

N/A: Not available in the searched literature.

UV-Vis Spectroscopy in Mechanistic Probes

There is no specific information available in the reviewed literature regarding the application of UV-Vis spectroscopy for mechanistic probes of reactions involving this compound. While UV-Vis spectroscopy is a valuable tool for studying reaction kinetics and mechanisms by monitoring changes in electronic transitions of reactants, intermediates, and products, no such studies have been reported for this particular compound.

Therefore, data on its molar absorptivity (ε), the wavelength of maximum absorption (λmax), and its application in mechanistic studies are not available.

Table 2: UV-Vis Spectroscopic Data for this compound in Mechanistic Studies

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Mechanistic Application
N/AN/AN/AN/A

N/A: Not available in the searched literature.

Theoretical and Computational Chemistry Studies on 1 4 Fluorobenzoyl Aziridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 1-(4-Fluorobenzoyl)aziridine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely predict its three-dimensional geometry. These calculations optimize molecular parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed structural portrait.

Computational Investigations of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. For aziridines, a characteristic reaction is the nucleophilic ring-opening. DFT calculations are instrumental in mapping the potential energy surface for such reactions involving this compound.

By modeling the approach of a nucleophile, researchers can compute the energetic pathway of the reaction, identifying key intermediates and, most importantly, the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's kinetic feasibility. For this compound, computational studies can compare different mechanistic pathways, such as an SN2-type attack at one of the aziridine (B145994) carbons, revealing the energetic barriers for each and predicting the most likely mechanism. These investigations can clarify whether the reaction proceeds in a single concerted step or through a multi-step process involving intermediates.

Prediction of Regioselectivity and Stereoselectivity

When a nucleophile attacks an asymmetrically substituted aziridine, the question of regioselectivity arises: which carbon atom of the ring will be attacked? Computational methods are highly effective at predicting these outcomes. For this compound, the two carbons of the aziridine ring are electronically equivalent but sterically different if a substituent were present on one of them.

In substituted analogs, the activation energies for nucleophilic attack at each distinct carbon atom can be calculated. The pathway with the lower activation energy barrier is the kinetically favored one, and its product will be the major regioisomer. These predictions are guided by a combination of steric hindrance and electronic effects. Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for predicting regioselectivity with high accuracy. Similarly, computational analysis of transition state structures can explain and predict the stereochemical outcome of reactions, such as whether an inversion or retention of configuration occurs at the reaction center.

Molecular Dynamics Simulations (if applicable to interactions)

While DFT calculations provide static pictures of molecules and reaction pathways, Molecular Dynamics (MD) simulations offer a view of their behavior over time. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules or in proximity to a biological macromolecule like an enzyme.

Quantum Chemical Modeling and Analysis (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG)

A suite of quantum chemical tools can be used to analyze the results of DFT calculations, each providing a different lens through which to view the molecule's properties.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the region from which an electron is most easily donated, while the LUMO is where an electron is most readily accepted. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the fluorophenyl ring, while the LUMO is likely centered on the aziridine ring and carbonyl group, indicating the ring's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) : An MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential around the carbonyl oxygen and fluorine atoms, identifying them as sites for electrophilic attack. Conversely, positive potential would be found near the hydrogen atoms and, significantly, the aziridine ring carbons, confirming them as likely sites for nucleophilic attack.

NBO and NPA Analysis : Natural Bond Orbital (NBO) analysis examines charge transfer and orbital-orbital interactions within the molecule, quantifying hyperconjugative and delocalization effects that contribute to its stability. Natural Population Analysis (NPA) is used to calculate the distribution of electron charge on each atom, providing a more reliable measure of partial atomic charges than other methods.

ELF, LOL, and RDG Analysis : The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that map the spatial localization of electrons, providing a clear picture of chemical bonds and lone pairs. Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or between molecules.

Below is a table summarizing the conceptual global reactivity descriptors derived from HOMO-LUMO energies.

ParameterFormulaDescription
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. Soft molecules are more reactive.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) χ2 / (2η)Measures the propensity of a species to accept electrons.

Molecular Docking Studies in Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. Given the known biological activities of many aziridine-containing compounds as enzyme inhibitors or alkylating agents, molecular docking is a valuable tool for predicting potential protein targets for this compound.

In a docking study, the 3D structure of this compound is placed into the binding site of a target protein, and a scoring function is used to calculate the binding affinity (often expressed as a binding energy in kcal/mol). The simulation identifies the most stable binding pose and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the complex. This allows for the identification of promising biological targets and provides a structural basis for understanding the molecule's potential mechanism of action, guiding the design of more potent and selective analogs.

The following table illustrates a hypothetical docking result for this compound with a protein target.

ParameterValue
Protein Target Hypothetical Kinase XYZ
Binding Energy -8.5 kcal/mol
Interacting Residues LEU 78, VAL 86, ALA 101, LYS 103, GLU 120
Interaction Types Hydrogen bond with LYS 103 (carbonyl oxygen), Hydrophobic interactions with LEU 78, VAL 86, ALA 101

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Strategies

A primary future goal is the development of catalytic, atom-economical methods for the direct aziridination of alkenes. This involves the direct addition of a nitrogen source across a double bond, which is a highly efficient way to construct the three-membered ring. Research will likely explore novel nitrogen sources that are more stable and easier to handle. Furthermore, the principles of green chemistry are expected to guide the development of new synthetic routes. rsc.org This includes the use of environmentally benign solvents (like water), recyclable catalysts, and energy-efficient reaction conditions (e.g., sonochemical methods). rsc.org

Synthetic StrategyTraditional ApproachFuture Sustainable Approach
Nitrogen Source Use of pre-functionalized and potentially hazardous reagents.Direct use of simpler, more stable nitrogen sources (e.g., from azides).
Catalysis Stoichiometric reagents often required.Development of reusable heterogeneous or homogeneous catalysts. rsc.org
Solvents Often reliant on volatile organic compounds (VOCs).Transition to water or other green solvents.
Byproducts Generation of stoichiometric byproducts.Atom-economical reactions with minimal waste.

Exploration of Novel Catalytic Systems for Controlled Transformations

Catalysis is central to modern organic synthesis, and its application to the chemistry of 1-(4-fluorobenzoyl)aziridine is a key area for future exploration. The development of novel catalytic systems will be crucial for controlling the reactivity and selectivity of transformations involving this compound.

Future research will likely focus on:

Asymmetric Catalysis: Achieving high levels of enantioselectivity in the synthesis of chiral molecules derived from this compound is a significant goal. This involves designing new chiral catalysts (both metal-based and organocatalysts) that can effectively control the stereochemical outcome of its ring-opening reactions.

Metal-Mediated Aziridination: While iron and silver-based catalysts have been studied for aziridination reactions, there is scope to explore other transition metals that may offer different reactivity profiles or improved efficiency. mdpi.comnih.gov Mechanistic studies suggest that the steric and electronic properties of the catalyst play a crucial role in determining the reaction outcome, such as favoring aziridination over competing side reactions like C-H amination. nih.gov

Photoredox and Electrochemical Catalysis: These emerging fields offer new ways to generate reactive intermediates under mild conditions. Future work could explore the use of light or electricity to mediate the synthesis and transformations of this compound, potentially enabling reactions that are not accessible through traditional thermal methods. nih.gov

Expanding the Scope of Synthetic Applications

Aziridines are highly valuable building blocks due to the ring strain that makes them susceptible to ring-opening reactions with a wide range of nucleophiles. rsc.org this compound, being an "activated" aziridine (B145994), is particularly useful in this regard. Future research will undoubtedly focus on expanding its synthetic utility.

Key areas of exploration include:

Ring-Expansion Reactions: Aziridines can be converted into larger, more complex heterocyclic structures. researchgate.net Future studies could investigate the use of this compound in formal [3+2] or [3+3] cycloaddition reactions to synthesize five- and six-membered rings like pyrrolidines and piperidines, which are common motifs in pharmaceuticals. nih.govrsc.org

Synthesis of Complex Nitrogen-Containing Molecules: The ring-opening of this compound can provide access to a variety of functionalized acyclic amines. These products can serve as precursors for the synthesis of complex natural products, alkaloids, aza-sugars, and amino acids. nih.gov

Polymer Chemistry: The ability of aziridines to undergo ring-opening polymerization could be explored to create novel polymers incorporating the 4-fluorobenzoyl group, potentially leading to materials with unique properties.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For this compound, future research will require a combination of computational and experimental studies to elucidate the intricate details of its reactions.

Areas of focus will include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. researchgate.net This can provide invaluable insights into why certain reaction conditions favor one product over another, for instance, in the competition between aziridination and epoxidation. mdpi.com

Intermediate Trapping: Experimental techniques designed to trap and characterize reactive intermediates, such as aziridinium (B1262131) ions or ylides, will be crucial. nih.govd-nb.info Understanding the behavior of these transient species is key to controlling the outcome of complex reaction cascades.

Kinetics and Selectivity Studies: Detailed kinetic analysis of the ring-opening and rearrangement reactions of this compound will help in optimizing reaction conditions. Investigating how the electronic nature of the N-(4-fluorobenzoyl) group influences regioselectivity and stereoselectivity will be a particularly important aspect of this research.

Targeted Design of Biologically Active this compound Derivatives

The aziridine ring is a structural motif found in numerous biologically active compounds, including several natural products with antitumor and antibiotic properties. nih.gov The inherent reactivity of the aziridine ring as an alkylating agent is often responsible for its biological effects. nih.gov The presence of a fluorine atom in the 4-fluorobenzoyl group can also enhance biological activity and improve pharmacokinetic properties.

Future research in this area will be directed towards:

Scaffold for Drug Discovery: Using this compound as a starting point, new series of compounds can be synthesized and screened for various biological activities. The combination of the aziridine pharmacophore with the fluorinated benzoyl group makes it an attractive scaffold for medicinal chemistry programs targeting cancer, infectious diseases, or neurological disorders. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of derivatives made from this compound and evaluating their biological activity, researchers can establish clear SARs. This knowledge is essential for the rational design of more potent and selective drug candidates.

Mechanism of Action Studies: For any derivatives that show promising biological activity, detailed studies will be needed to determine their molecular mechanism of action. This could involve identifying the specific cellular targets they interact with, which is crucial for further development as therapeutic agents.

Potential Therapeutic AreaRationale for Exploration
Anticancer The aziridine ring can act as an alkylating agent, cross-linking DNA in cancer cells, similar to established drugs like Mitomycin C. nih.govnih.gov
Antimicrobial Many aziridine-containing compounds have shown activity against bacteria and fungi. nih.govresearchgate.net
Enzyme Inhibition The strained ring can react irreversibly with nucleophilic residues in enzyme active sites, making it a scaffold for designing potent inhibitors. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing how chemical research and production are conducted. researchgate.net These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly screen and optimize reaction conditions. nih.gov

The application of these technologies to the chemistry of this compound represents a significant future direction:

Enhanced Safety: Many reactions involving reactive intermediates or hazardous reagents can be performed more safely in continuous flow reactors, where small volumes are reacted at any given time under precise control. soci.org

High-Throughput Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and transformation of this compound. This accelerates the discovery of optimal conditions. chimia.ch

Multi-Step Synthesis: Flow chemistry allows for the coupling of multiple reaction steps into a continuous sequence without the need for isolating intermediates. nih.govdntb.gov.ua This could enable the efficient, multi-step synthesis of complex drug candidates starting from this compound.

The integration of automated synthesis with artificial intelligence and machine learning algorithms could further accelerate the discovery of new reactions and novel molecules, marking a new frontier in the exploration of compounds like this compound. chimia.ch

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 1-(4-fluorobenzoyl)aziridine, and how do reaction conditions influence yield and purity?

  • The synthesis of aziridine derivatives often involves cyclization or nitrogen-transfer reactions. For example, stereoselective methods using Darzens-like reactions with enantioenriched sulfonimidamides (e.g., LiHMDS-mediated cyclization) can yield aziridine phosphonates with controlled stereochemistry . Solvent-free conditions, such as those employing α-methylpentanol and 1-phenylethylamine, have achieved high yields (e.g., 90%) by minimizing side reactions . Microwave-assisted ring-opening reactions with lithium aluminium hydride can enhance regioselectivity and reduce reaction times . Key factors include temperature control (e.g., 100°C for DMSO-mediated reactions), stoichiometric ratios, and purification via silica gel chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming aziridine ring structure and substituent positions. For example, 1^1H and 13^13C NMR can detect deshielding effects from the electron-withdrawing 4-fluorobenzoyl group . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and aziridine ring vibrations (~950–1250 cm1^{-1}). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What safety precautions are essential when handling aziridine derivatives like this compound?

  • Aziridines are alkylating agents with potential carcinogenicity (IARC Group 2B) due to DNA adduct formation . Handling requires PPE (gloves, goggles), fume hoods, and inert atmospheres (N2_2/Ar) to prevent unintended ring-opening. Storage should be in airtight containers at low temperatures (<4°C) to inhibit polymerization. Spills must be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How do substituents on the aziridine ring influence regioselectivity and reactivity in ring-opening reactions?

  • Electron-withdrawing groups (e.g., 4-fluorobenzoyl) increase ring strain, accelerating nucleophilic attack at the less substituted carbon. For example, LiAlH4_4-mediated ring opening of 2-(acetoxymethyl)aziridines favors attack at the methyl-substituted carbon, yielding secondary alcohols with >80% regioselectivity . Steric effects from aryl groups (e.g., 4-chlorophenyl) can redirect nucleophiles to alternative positions, as shown in transition metal-catalyzed allylation/arylation studies .

Q. What strategies enable enantioselective synthesis of this compound for asymmetric catalysis applications?

  • Chiral auxiliaries like (S)-(+)-N-(phenylmethyl)-p-toluenesulfinamide can induce asymmetry during cyclization, achieving enantiomeric excess (ee) >90% . Enzymatic resolution using aziridine hydrolases (e.g., TqaF in fungal meroterpenoid biosynthesis) offers biocatalytic routes, though this remains underexplored for fluorinated derivatives . Metal-ligand complexes (e.g., bisaziridine-transition metal catalysts) enable asymmetric allylic amination, but fluorine’s electronic effects may require ligand optimization .

Q. How can computational chemistry predict the electronic effects of the 4-fluorobenzoyl group on aziridine stability and reactivity?

  • Density Functional Theory (DFT) calculations reveal that the 4-fluorobenzoyl group reduces electron density at the aziridine nitrogen, increasing susceptibility to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis shows lowered LUMO energy (~-1.5 eV), facilitating interactions with nucleophiles like amines or thiols . Molecular dynamics simulations can model solvent effects (e.g., DMSO vs. THF) on transition states during ring-opening .

Q. What role do aziridine derivatives play in natural product biosynthesis, and has this compound been isolated from biological sources?

  • Aziridines are rare in nature but serve as intermediates in alkaloid biosynthesis. For example, 1-(4′-methoxyphenyl)-aziridine was isolated from Abies webbiana leaves, suggesting possible fluorinated analogs in other species . The enzyme TlxI-J in fungi catalyzes aziridine formation via Fe(II)/αKG-dependent oxygenation, a mechanism that could be adapted for biotechnological synthesis of fluorinated aziridines .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers .
  • Reaction Monitoring : In situ IR or 19^19F NMR tracks fluorine-containing intermediates .
  • Toxicity Screening : Ames tests and comet assays evaluate mutagenicity of novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.